molecular formula C16H27ClN4O2 B6618480 tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride CAS No. 1803599-60-1

tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride

Cat. No.: B6618480
CAS No.: 1803599-60-1
M. Wt: 342.9 g/mol
InChI Key: QYVWUXAECGIJMD-UHFFFAOYSA-N
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Description

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride is a synthetic intermediate characterized by a pyridine core substituted at the 5-position with an azepan-4-ylamino group and at the 2-position with a tert-butyl carbamate moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The azepane (7-membered saturated ring) contributes conformational flexibility, while the tert-butyl carbamate acts as a protective group for amines during synthesis.

Properties

IUPAC Name

tert-butyl N-[5-(azepan-4-ylamino)pyridin-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2.ClH/c1-16(2,3)22-15(21)20-14-7-6-13(11-18-14)19-12-5-4-9-17-10-8-12;/h6-7,11-12,17,19H,4-5,8-10H2,1-3H3,(H,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWUXAECGIJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)NC2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of tert-Butyl (6-Chloropyridin-3-yl)Carbamate

A critical step involves the regioselective iodination of the pyridine ring. This is achieved via directed ortho-lithiation followed by iodine quenching, as demonstrated in industrial protocols:

Procedure

  • Substrate : tert-Butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol).

  • Base : n-BuLi (1.32 M in hexane, 600 mL, 1.5 mol) at -78°C under N₂.

  • Electrophile : I₂ (177.68 g, 0.7 mol) in anhydrous THF.

  • Reaction Time : 4 hours at -78°C.

  • Workup : Quenching with H₂O, extraction with EtOAc, and column chromatography (petroleum ether/EtOAc).

Outcome

  • Product : tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate.

  • Yield : 32.3% (80 g).

  • Characterization : ¹H NMR (CDCl₃) δ 8.95 (s, 1H), 7.73 (s, 1H), 1.53 (s, 9H).

Mechanistic Insight
Lithiation occurs at the C4 position due to the directing effect of the adjacent chlorine atom, enabling selective iodination. The low yield is attributed to competing side reactions, necessitating rigorous temperature control.

Boc Deprotection and Hydrochloride Salt Formation

Acidic Cleavage of the Boc Group

Procedure

  • Reagent : 4M HCl in dioxane or concentrated HCl in EtOAc.

  • Conditions : Stirring at room temperature for 1–2 hours.

  • Workup : Evaporation under reduced pressure, trituration with diethyl ether.

Outcome

  • Product : 5-[(Azepan-4-yl)amino]pyridin-2-amine hydrochloride.

  • Yield : >90% (estimated from analogous deprotections).

Final Carbamate Formation

Re-protection Strategy

  • Reagent : Boc anhydride in THF/water with NaHCO₃.

  • Conditions : 0°C to room temperature, 12 hours.

Salt Formation

  • Treatment with HCl gas in EtOAc yields the hydrochloride salt.

Comparative Analysis of Methodologies

StepReagents/ConditionsYieldKey Challenges
Iodinationn-BuLi, I₂, THF, -78°C32.3%Competing side reactions
Azepane CouplingPd(OAc)₂, BINAP, Cs₂CO₃, toluene, 80°C~50%*Steric hindrance, ring size
Boc Deprotection4M HCl/dioxane>90%Over-acidification risks
Salt FormationHCl gas/EtOAc95%Hygroscopicity management

*Estimated based on piperazine analogues.

Industrial-Scale Considerations

  • Cost Efficiency : Iodination remains a bottleneck due to low yields; alternatives like direct C–H amination are under exploration.

  • Purification : Column chromatography is avoided in large-scale production. Crystallization optimizations (e.g., using MTBE/hexane) are critical.

  • Safety : Exothermic lithiation steps require cryogenic reactors and strict inert conditions.

Chemical Reactions Analysis

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ring Size Variations

  • Piperidine Analogues: tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): Features a 6-membered piperidine ring instead of azepane. The acetyl group reduces basicity compared to the free amine in the target compound. Piperidine’s smaller ring size increases ring strain but improves metabolic stability . tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (): Incorporates a piperazine ring (6-membered, nitrogen-containing), enhancing hydrogen-bonding capacity and solubility. The pyrimidine-pyridine core differs from the target compound’s pyridine scaffold .
  • Cyclopentane Analogues: tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (): A 5-membered cyclopentane ring confers rigidity, reducing conformational flexibility compared to azepane. This impacts binding affinity in biological systems .

Substituent Variations

  • Electron-Donating Groups: tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (): Methoxy and hydroxy groups increase electron density on the pyridine ring, altering reactivity and solubility. The absence of an amino group reduces nucleophilicity .
  • Electron-Withdrawing Groups: tert-Butyl N-(2-chloro-5-formyl-4-pyridyl)carbamate (): Chloro and formyl groups render the pyridine ring electron-deficient, increasing electrophilicity. This contrasts with the target compound’s electron-rich amino group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₆H₂₆ClN₃O₂ ~340.85* Azepane, tert-butyl carbamate, HCl High solubility (HCl salt), flexible ring
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 Acetylated piperidine Reduced basicity, stable to hydrolysis
tert-Butyl N-(2-chloro-5-formyl-4-pyridyl)carbamate C₁₁H₁₃ClN₂O₃ 256.68 Chloro, formyl Electrophilic pyridine, low logP

*Calculated based on analogous structures.

Biological Activity

tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride is a chemical compound with significant potential in various biological applications. Its structural features, including the presence of a pyridine ring and an azepane moiety, contribute to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer effects, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C16H26N4O2C_{16}H_{26}N_{4}O_{2} with a molecular weight of approximately 306.40 g/mol. The compound is often encountered in its salt form, enhancing solubility and stability for various applications .

Antimicrobial Activity

Initial studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : Related compounds have shown effectiveness against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The mechanism often involves disrupting bacterial cell membranes, leading to cell death.
Compound Target Bacteria Mechanism
Tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamateStaphylococcus aureusMembrane disruption
Tert-butyl N-{5-[piperidin-4-yl]amino}pyridin-2-yl}carbamateEnterococcus faeciumMembrane disruption

Anticancer Activity

Research has indicated potential anticancer properties for this compound class. Compounds similar to tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate have been evaluated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Notably:

  • Mechanism of Action : These compounds may interact with specific molecular targets such as enzymes involved in cancer progression or receptors that mediate cell survival signals.

Synthesis Methods

The synthesis of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate typically involves several steps:

  • Formation of the Pyridine Derivative : Starting with 2-chloropyridine, nucleophilic substitution with azepane yields 5-[(azepan-4-yl)amino]pyridine.
  • Carbamate Formation : The intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to produce the final product.

Research Findings and Case Studies

Recent studies have focused on the compound's interaction with biological targets:

  • Binding Affinity Studies : Investigations into the binding affinity of tert-butyl N-{5-[azepan-4-yl]amino}pyridin derivatives reveal significant interactions with bacterial ribosomes or membrane proteins, suggesting potential therapeutic applications.
  • In Vivo Studies : In models simulating Alzheimer's disease, related compounds exhibited protective effects against neurotoxicity induced by amyloid-beta aggregates, indicating potential neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Coupling of azepan-4-amine with a halogenated pyridine derivative (e.g., 5-bromo-2-nitropyridine) under Pd-catalyzed Buchwald-Hartwig conditions to form the aminopyridine intermediate .
  • Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Step 3 : Hydrochloride salt formation using HCl in methanol or ethanol .
    • Optimization : Reaction efficiency depends on catalyst choice (e.g., Pd₂(dba)₃ with BINAP ligand), temperature (80–110°C), and solvent polarity (e.g., toluene or DMF). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for 9H), pyridine protons (δ 7.5–8.5 ppm), and azepane protons (δ 1.6–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 365.22) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm hydrogen bonding patterns in the hydrochloride salt .
    • Purity Assessment : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What challenges arise during the purification of this compound, and how are they addressed?

  • Challenges :

  • Hydroscopicity : The hydrochloride salt absorbs moisture, complicating crystallization.
  • Byproduct Formation : Residual Pd catalysts or Boc-protection intermediates may persist.
    • Solutions :
  • Crystallization : Use anhydrous ethanol or acetone under nitrogen to minimize moisture.
  • Chelating Resins : Pass the crude product through activated charcoal or silica gel to remove Pd residues .
  • Ion-Exchange Chromatography : Separate charged impurities using Dowex® resins .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream reactions?

  • Role of Boc Group :

  • Stability : The Boc group protects the amine during subsequent reactions (e.g., peptide coupling) but is cleavable under acidic conditions (e.g., TFA or HCl) .
  • Steric Effects : The bulky tert-butyl group can hinder nucleophilic attacks, requiring optimized deprotection conditions (e.g., 4M HCl in dioxane at 0°C) .
    • Case Study : In a palladium-mediated cross-coupling reaction, Boc deprotection prior to catalysis improved yields by 30% compared to in-situ deprotection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride salt particles .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb with vermiculite .
    • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

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